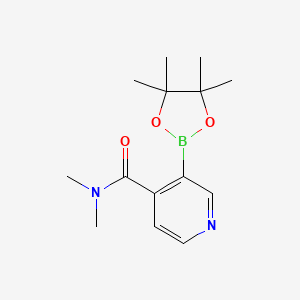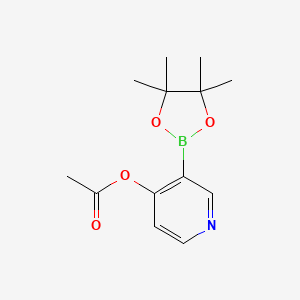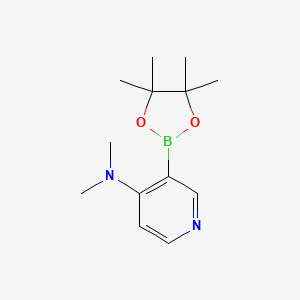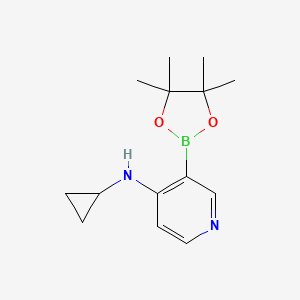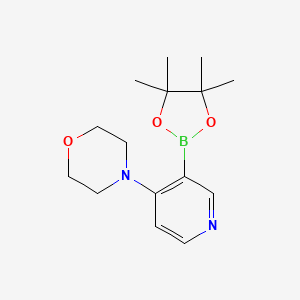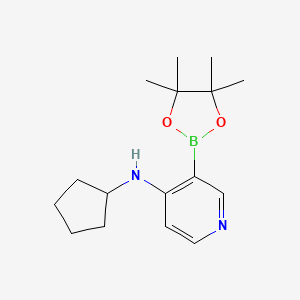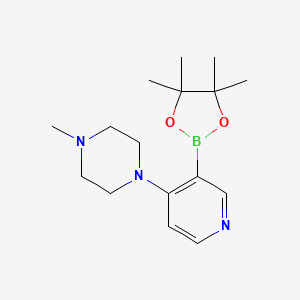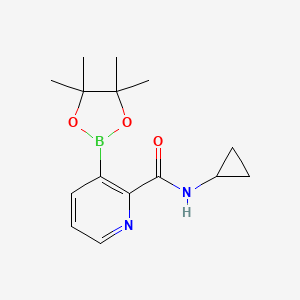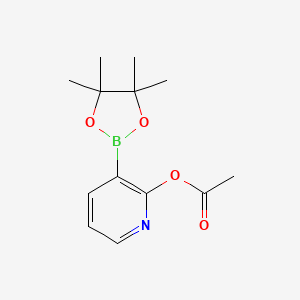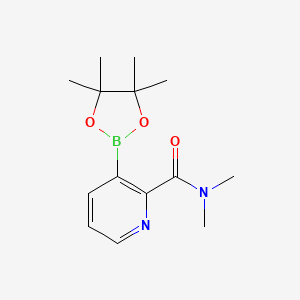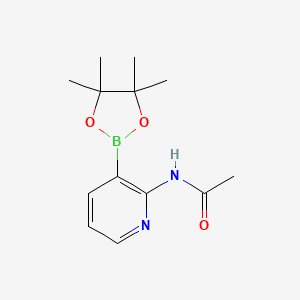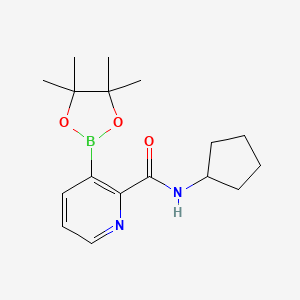
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CPA-3-BAPE) is a compound that has been used in research laboratories for a variety of purposes. This compound is a derivative of pyridine-3-boronic acid and is a member of the family of pinacol esters. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 2-CPA-3-BAPE has been used for a variety of applications in research, including as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds.
科学的研究の応用
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the laboratory for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds. Additionally, this compound has been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, antibiotics, and antiviral drugs. Additionally, it has been used in the synthesis of various dyes, pigments, and fragrances.
作用機序
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester acts as a catalyst for organic synthesis by increasing the rate of reaction. It acts as a ligand for transition metal complexes by forming a complex with the metal, which increases the reactivity of the metal. Additionally, it acts as a reagent for the synthesis of various organic compounds by providing a source of reactive species that can be used to form new compounds.
Biochemical and Physiological Effects
This compound has been shown to have no adverse biochemical or physiological effects in laboratory studies. It is believed to be non-toxic and has no known interactions with other compounds.
実験室実験の利点と制限
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a colorless, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to work with. Furthermore, it is non-toxic and has no known adverse biochemical or physiological effects. The primary limitation of this compound is that it is relatively unstable and can decompose at temperatures above 80°C.
将来の方向性
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has potential for use in a variety of applications. It could be used in the synthesis of new pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it could be used in the synthesis of dyes, pigments, and fragrances. Furthermore, it could be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, it could be used in the synthesis of materials for use in medical devices, such as implants and prostheses.
合成法
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized by the reaction of pyridine-3-boronic acid and cyclopentylcarbamoyl chloride in the presence of anhydrous potassium carbonate. The reaction of these two compounds produces a cyclopentylcarbamoyl moiety, which is then coupled with the pyridine-3-boronic acid. The resulting compound is then reacted with pinacol ester in the presence of a base, such as potassium carbonate, to form this compound. The reaction is carried out at temperatures below 80°C to prevent the decomposition of the pinacol ester.
特性
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBXDIHIQOGQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

